2,3,3',4,4',5-Hexabromodiphenyl ether

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,3,3’,4,4’,5-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide . Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

2,3,3’,4,4’,5-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.

Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

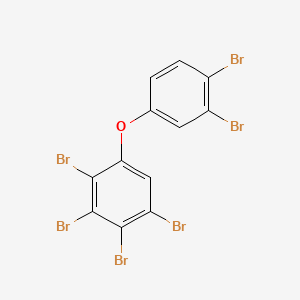

- Chemical Formula : C₁₂H₄Br₆O

- Molecular Weight : 643.6 g/mol

- CAS Number : 207122-15-4

The structure of BDE-156 consists of six bromine atoms attached to a diphenyl ether backbone, which contributes to its flame-retardant properties.

Applications in Flame Retardants

BDE-156 is primarily utilized in the formulation of flame-retardant materials . It is incorporated into various products, including:

- Textiles : Used in upholstery and drapery to reduce flammability.

- Electronics : Incorporated into circuit boards and casings to prevent ignition during overheating.

- Building Materials : Added to insulation and other construction materials to enhance fire safety.

Toxicological Studies and Health Implications

Research has indicated that exposure to BDE-156 can have significant effects on metabolic processes and overall health. Notable findings include:

- Metabolic Disruption : A study demonstrated that exposure to BDE-156 altered glucose and lipid metabolism in mice, suggesting a potential link to metabolic disorders such as diabetes .

- Endocrine Disruption : BDE-156 has been shown to interact with hormone receptors, potentially affecting reproductive health and development .

Case Studies

- Rodent Studies : Research involving male rats indicated that BDE-156 was poorly metabolized and retained in tissues following exposure. This raises concerns about bioaccumulation and long-term health effects .

- Human Health Risk Assessments : Epidemiological studies have suggested associations between PBDE exposure and increased risks of certain cancers, particularly thyroid cancer .

Environmental Impact

BDE-156 is persistent in the environment due to its chemical stability. It has been detected in various environmental media, including:

- Soil and Water : Studies have shown that PBDEs can leach into soil and water systems, leading to widespread contamination.

- Biota Accumulation : BDE-156 has been found in fish and other wildlife, indicating bioaccumulation through the food chain .

Regulatory Status

Due to concerns regarding toxicity and environmental persistence, many countries have implemented regulations limiting the use of PBDEs, including BDE-156. The U.S. Environmental Protection Agency (EPA) has classified certain PBDEs as hazardous substances and has encouraged manufacturers to seek safer alternatives.

Wirkmechanismus

The mechanism by which 2,3,3’,4,4’,5-Hexabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Vergleich Mit ähnlichen Verbindungen

2,3,3’,4,4’,5-Hexabromodiphenyl ether is compared with other polybrominated diphenyl ethers such as:

2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms.

2,2’,3,4,4’,5’-Hexabromodiphenyl ether: Another isomer with different bromine atom positions.

These compounds share similar properties but may differ in their reactivity, toxicity, and environmental persistence .

Biologische Aktivität

2,3,3',4,4',5-Hexabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. This compound has raised significant environmental and health concerns due to its persistence in the environment, bioaccumulation in biological tissues, and potential toxicological effects. This article aims to provide a comprehensive overview of the biological activity of BDE-153, including its toxicokinetics, potential health effects, and relevant case studies.

Toxicokinetics

BDE-153 is characterized by its high lipophilicity and low metabolic rate. Studies indicate that approximately 70% of BDE-153 is absorbed in rodents following oral administration. It tends to accumulate in adipose tissues and is poorly metabolized, leading to slow excretion rates. In vivo studies have shown that there are minimal differences in the disposition of BDE-153 between male and female rats across various doses (1–100 µmol/kg) .

Table 1: Summary of Toxicokinetic Properties of BDE-153

| Parameter | Value |

|---|---|

| Absorption | ~70% in rodents |

| Metabolism | Poorly metabolized |

| Excretion | Slow |

| Tissue Retention | High |

Health Effects

The health effects associated with BDE-153 exposure are a subject of ongoing research. The compound has been linked to several adverse outcomes, particularly concerning endocrine disruption and neurodevelopmental toxicity.

Endocrine Disruption : BDE-153 has been shown to interfere with thyroid hormone levels. In animal studies, exposure resulted in reduced levels of thyroxine (T4) in pregnant dams, which correlated with developmental effects observed in offspring .

Neurodevelopmental Toxicity : Research indicates that exposure to BDE-153 during critical developmental windows can lead to neurobehavioral changes. For instance, offspring from treated pregnant rats exhibited increased activity levels and alterations in reproductive organ development .

Table 2: Health Effects Associated with BDE-153 Exposure

| Effect Type | Observations |

|---|---|

| Endocrine Disruption | Reduced T4 levels |

| Neurodevelopment | Increased activity in offspring |

| Reproductive Toxicity | Altered reproductive organ development |

Case Studies

Several epidemiological studies have examined the impact of PBDE exposure on human health. One notable case-control study investigated the correlation between organochlorine compounds and breast cancer among women aged 28 to 62 years. The study found detectable levels of various PBDEs, including BDE-153, in breast adipose tissue samples .

Another significant study focused on biomonitoring data for PBDEs, highlighting the persistence and accumulation of these compounds in human tissues. The findings underscored the need for further research into the long-term health implications of PBDE exposure .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDPCMJWYRDQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20786910 | |

| Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405237-85-6 | |

| Record name | 2,3,3',4,4',5-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405237856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I1M31537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.